Acronycidine

Description

This compound has been reported in Sarcomelicope argyrophylla and Medicosma fareana with data available.

Structure

3D Structure

Properties

IUPAC Name |

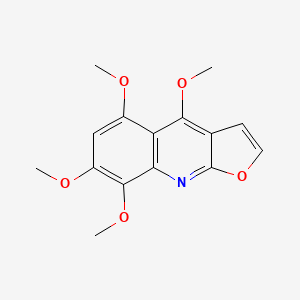

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCGYRFLVLFRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200099 | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-43-7 | |

| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acronycidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Acronycidine from Acronychia baueri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of acronycidine, a furoquinoline alkaloid found in the Australian native plant, Acronychia baueri. This compound is one of several alkaloids present in this species, alongside other notable compounds such as melicopine, melicopidine, and the potent antitumor agent, acronycine.[1][2] This document outlines a generalized protocol for the extraction and separation of these alkaloids, summarizes key quantitative data, and provides spectroscopic information crucial for the identification and characterization of this compound.

Data Presentation

While specific yields for this compound from Acronychia baueri are not extensively reported in recent literature, the general approach involves the extraction of a mixture of alkaloids, followed by chromatographic separation. The following tables summarize the types of quantitative and qualitative data that are essential for a successful isolation and characterization campaign.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₅ |

| Appearance | Colorless needles |

| Melting Point | 136.5-137.5 °C |

Table 2: Spectroscopic Data for Furoquinoline and Acridone Alkaloids

| Alkaloid | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | IR (cm⁻¹) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Acronycine | 8.08 (dd), 7.71 (m), 7.54 (d), 7.26 (t), 6.68 (d), 6.38 (s), 5.61 (d), 3.83 (s), 3.79 (s), 1.49 (s) | 175.3, 162.1, 158.6, 146.1, 144.1, 132.7, 125.8, 124.6, 123.0, 121.5, 117.0, 109.6, 102.7, 94.1, 76.2, 55.9, 43.9, 26.4 | ~250, 300, 350, 400 | Data not available |

Experimental Protocols

The isolation of this compound from Acronychia baueri involves a multi-step process encompassing extraction of the crude alkaloids, followed by their separation and purification.

Extraction of Crude Alkaloids

A general protocol for the extraction of alkaloids from plant material, such as the bark of Acronychia baueri, is as follows:

-

Maceration: The dried and powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for the extraction of alkaloids.[3][4]

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds.

-

The extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or tartaric acid), which protonates the basic alkaloids, rendering them water-soluble.[3]

-

This aqueous solution is then washed with an immiscible organic solvent (e.g., ethyl acetate) to remove non-basic impurities.[3]

-

The acidic aqueous layer is then basified (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.[3]

-

The alkaloids are then extracted into an organic solvent like chloroform or ethyl acetate.[3]

-

-

Concentration: The organic solvent containing the crude alkaloid mixture is evaporated under reduced pressure to yield the total alkaloid extract.

Separation and Purification of this compound

The separation of individual alkaloids from the crude mixture is typically achieved using chromatographic techniques.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel.[5]

-

A solvent gradient system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[3]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired alkaloids.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique offers higher resolution and can effectively separate structurally similar alkaloids.[6]

-

A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic acid) can be used.

-

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Alkaloids in Acronychia baueri

Caption: Alkaloid distribution in Acronychia baueri.

References

Navigating the Structural Maze of Acronycidine: A Technical Guide to NMR-Based Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine, a member of the acridone alkaloid family, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its precise molecular architecture is paramount for any further investigation into its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of such complex natural products. This in-depth technical guide details the application of a suite of NMR experiments to determine the constitution and stereochemistry of this compound.

While a comprehensive search was conducted to collate specific experimental NMR data for this compound, including 1D (¹H, ¹³C) and 2D (HMBC, HSQC, NOESY) spectra, this information was not publicly available within the accessed scientific literature. The following sections, therefore, outline the generalized experimental protocols and data analysis strategies that would be employed for the structure elucidation of a novel acridone alkaloid like this compound, based on established methodologies for this class of compounds.

I. Core Principles of NMR-Based Structure Elucidation

The process of elucidating the structure of a molecule like this compound via NMR spectroscopy is a systematic puzzle-solving endeavor. It begins with the simplest experiments and progressively moves to more complex, multi-dimensional techniques to piece together the molecular framework.

1. One-Dimensional (1D) NMR: The Initial Sketch

-

¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift, δ), their neighboring protons (spin-spin coupling, J), and the relative number of protons of each type (integration). For this compound, one would expect to observe signals in the aromatic region, signals for methoxy groups, and potentially signals for aliphatic protons depending on the nature of its substituents.

-

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of carbon atoms are highly indicative of their functional group (e.g., carbonyls, aromatic carbons, aliphatic carbons). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically run in conjunction to differentiate between CH, CH₂, and CH₃ groups.

2. Two-Dimensional (2D) NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms. They display correlations between nuclei as cross-peaks in a 2D plot.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is fundamental for assigning the carbon skeleton based on the proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is instrumental in connecting different molecular fragments, especially across quaternary carbons (carbons with no attached protons) and heteroatoms.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two or three bonds. It helps to identify spin systems within the molecule, such as adjacent protons in an aromatic ring or an aliphatic chain.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the relative stereochemistry and conformation of the molecule.

II. Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of an acridone alkaloid like this compound.

Sample Preparation:

-

Sample Purity: The sample of this compound should be of high purity (>95%) as impurities can complicate spectral analysis.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is chosen. Common choices for alkaloids include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used for standard NMR experiments.

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is essential for achieving good signal dispersion, which is crucial for resolving complex spectra.

-

Temperature: Experiments are usually conducted at a constant temperature, typically 298 K (25 °C).

-

1D ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Typically 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

1D ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Typically 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation delay: 2-5 seconds.

-

-

2D HSQC:

-

Pulse sequence: Standard gradient-selected HSQC pulse sequence.

-

Optimization: Optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz.

-

-

2D HMBC:

-

Pulse sequence: Standard gradient-selected HMBC pulse sequence.

-

Optimization: Optimized for long-range ¹H-¹³C coupling constants of 4-8 Hz.

-

-

2D COSY:

-

Pulse sequence: Standard gradient-selected COSY pulse sequence.

-

-

2D NOESY:

-

Pulse sequence: Standard gradient-selected NOESY pulse sequence.

-

Mixing time: A series of mixing times (e.g., 100-800 ms) may be used to build up the NOE and to distinguish between direct and spin-diffusion effects.

-

III. Data Presentation: Hypothetical NMR Data for this compound

Although specific data for this compound could not be retrieved, the following tables illustrate how the quantitative NMR data would be presented for a clear and comparative analysis.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| H-1 | 7.80 | d | 8.0 | 1H |

| H-2 | 7.25 | t | 8.0 | 1H |

| H-3 | 7.50 | t | 8.0 | 1H |

| H-4 | 8.10 | d | 8.0 | 1H |

| H-5 | 6.50 | s | - | 1H |

| OMe-6 | 3.90 | s | - | 3H |

| OMe-7 | 4.00 | s | - | 3H |

| N-Me | 3.75 | s | - | 3H |

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | DEPT |

| C-1 | 115.0 | CH |

| C-2 | 122.5 | CH |

| C-3 | 120.0 | CH |

| C-4 | 130.0 | CH |

| C-4a | 145.0 | C |

| C-5 | 95.0 | CH |

| C-5a | 155.0 | C |

| C-6 | 160.0 | C |

| C-7 | 158.0 | C |

| C-8 | 105.0 | C |

| C-8a | 140.0 | C |

| C-9 | 180.0 | C |

| C-9a | 110.0 | C |

| C-10a | 148.0 | C |

| OMe-6 | 56.0 | CH₃ |

| OMe-7 | 56.5 | CH₃ |

| N-Me | 40.0 | CH₃ |

Table 3: Hypothetical Key HMBC and NOESY Correlations for this compound

| Proton | HMBC Correlations (¹H → ¹³C) | NOESY Correlations (¹H ↔ ¹H) |

| H-1 | C-2, C-3, C-9a | H-2, N-Me |

| H-4 | C-3, C-4a, C-9 | H-3, H-5 |

| H-5 | C-4, C-5a, C-6, C-10a | H-4, OMe-6 |

| OMe-6 | C-6 | H-5 |

| OMe-7 | C-7 | H-8 (hypothetical) |

| N-Me | C-9a, C-10a | H-1 |

IV. Visualization of Experimental Workflows and Structural Relationships

Graphviz diagrams are an excellent tool for visualizing the logical flow of experiments and the key correlations that lead to the final structure.

V. Conclusion

The structural elucidation of a natural product like this compound is a meticulous process that relies heavily on the synergistic application of various NMR techniques. While the specific spectral data for this compound remains to be published, this guide provides a comprehensive framework for how such an investigation would be conducted. The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons, while HMBC and NOESY experiments are indispensable for establishing the final connectivity and stereochemistry. The systematic approach outlined here serves as a robust protocol for researchers and scientists engaged in the discovery and characterization of novel bioactive compounds.

Natural Sources of Acronycidine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine, an acridone alkaloid, and its parent compound, acronycine, have garnered significant interest in the scientific community for their potential as anticancer agents. Acronycine, originally isolated from the bark of the Australian tree Acronychia baueri Schott of the Rutaceae family, has demonstrated a broad spectrum of antitumor activity.[1] However, its clinical development has been hampered by low water solubility and moderate potency. This has led to extensive research into its naturally occurring and synthetic derivatives to identify compounds with improved pharmacological profiles. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, quantitative data on their isolation, detailed experimental protocols, and an examination of their mechanism of action through signaling pathways.

Natural Sources and Quantitative Yields

This compound and its derivatives are primarily found in plants of the Rutaceae family, particularly within the genera Acronychia, Glycosmis, and Sarcomelicope. The yields of these compounds can vary significantly based on the plant part, geographical location, and extraction methodology.

| Compound | Natural Source (Family) | Plant Part | Yield |

| This compound | Acronychia baueri (Rutaceae) | Bark | Data not specified in reviewed literature |

| Acronycine | Acronychia baueri (Rutaceae) | Bark | Data not specified in reviewed literature |

| Baurella simplicifolia (Rutaceae) | Not specified | Data not specified in reviewed literature | |

| Noracronycine | Glycosmis pentaphylla (Rutaceae) | Stem and Root Bark | 1.1 g from 4.1 kg of plant material |

| Medicosma subsessilis (Rutaceae) | Not specified | Data not specified in reviewed literature | |

| 5-Hydroxynoracronycin | Glycosmis pentaphylla (Rutaceae) | Stem and Root Bark | 20 mg from 4.1 kg of plant material |

| des-N-methylnoracronycine | Glycosmis pentaphylla (Rutaceae) | Stem and Root Bark | 1.3 g from 4.1 kg of plant material |

| des-N-methylacronycine | Glycosmis pentaphylla (Rutaceae) | Root Bark | 4 g from 1.3 kg of root bark |

| Macranthanine | Glycosmis macrantha (Rutaceae) | Stem Bark | 24 mg from 600 g of dried bark |

| 7-hydroxynoracronycine | Glycosmis macrantha (Rutaceae) | Stem Bark | 118 mg from 600 g of dried bark |

| Atalaphyllidine | Glycosmis macrantha (Rutaceae) | Stem Bark | 108 mg from 600 g of dried bark |

| Acronycine Epoxide | Sarcomelicope species (Rutaceae) | Not specified | Data not specified in reviewed literature |

Experimental Protocols

The isolation and purification of this compound and its derivatives from their natural sources typically involve solvent extraction followed by chromatographic separation. Below are representative protocols.

Protocol 1: General Extraction of Acridone Alkaloids from Glycosmis macrantha

This protocol describes the isolation of macranthanine, 7-hydroxynoracronycine, and atalaphyllidine.

-

Plant Material Preparation: The stem barks of Glycosmis macrantha are air-dried and finely ground.

-

Sequential Solvent Extraction:

-

The ground plant material (e.g., 600 g) is sequentially macerated with hexane, chloroform, and methanol at room temperature for 72 hours with each solvent.

-

The solvents are then evaporated under reduced pressure to yield crude extracts.

-

-

Chromatographic Separation:

-

The crude extracts are subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are combined and may require further purification by recrystallization or preparative TLC to yield pure alkaloids.

-

Protocol 2: Extraction of Pyranoacridone Alkaloids from Glycosmis pentaphylla

This protocol was used to isolate noracronycine, 5-hydroxynoracronycin, des-N-methylnoracronycine, and des-N-methylacronycine.

-

Defatting: The dried and powdered stem and root bark (e.g., 2.8 kg stem and 1.3 kg root) is first extracted with hexane at room temperature to remove non-polar constituents.

-

Methanolic Extraction: The remaining plant material is then extracted with methanol for three days at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure.

-

Chromatographic Purification: The concentrated methanolic extract is subjected to chromatographic purification to isolate the individual alkaloids.

Signaling Pathways and Mechanism of Action

The antitumor activity of acronycine derivatives, particularly compounds like S23906-1 (a cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), is primarily attributed to their ability to function as DNA alkylating agents.[2] This interaction with DNA triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

DNA Alkylation

Acronycine derivatives form covalent adducts with DNA, with a preference for guanine residues.[2] The active derivatives typically possess ester groups at the benzylic position, which, upon activation, react with the N-2 amino group of guanine located in the minor groove of the DNA double helix.[2]

Induction of Cell Cycle Arrest and Apoptosis

The formation of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of checkpoint kinases, which in turn phosphorylate key cell cycle regulators. The acronycine derivative S23906-1 has been shown to induce a G2/M phase arrest at lower concentrations and an irreversible S phase arrest at higher concentrations.[3] This cell cycle arrest prevents the replication of damaged DNA and can ultimately trigger the intrinsic apoptotic pathway. This process often involves the activation of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic proteins like Bax. Bax then promotes the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and subsequent programmed cell death.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapies. The Rutaceae family of plants remains a rich source for the discovery of new and existing acridone alkaloids. The primary mechanism of action, involving DNA alkylation leading to cell cycle arrest and apoptosis, provides a solid foundation for further drug development. Future research should focus on the targeted synthesis of derivatives with enhanced potency and solubility, as well as a more detailed elucidation of the specific molecular players in the downstream signaling pathways to identify potential biomarkers for therapeutic response. The experimental protocols outlined in this guide provide a basis for the efficient isolation and characterization of these valuable compounds for further investigation.

References

- 1. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Screening of Novel Acridone Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry.[1] Naturally occurring in families like Rutaceae, these compounds exhibit a wide spectrum of biological activities, making them prime candidates for drug discovery and development.[2][3] Their diverse pharmacological profiles include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth overview of the pharmacological screening of novel acridone alkaloids, focusing on key experimental protocols, quantitative data presentation, and the elucidation of underlying mechanisms of action.

Anticancer Activity Screening

Acridone alkaloids have been extensively studied for their potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of multidrug resistance to interference with DNA replication and repair enzymes.[8][9][10]

The cytotoxic potential of novel acridone alkaloids is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activities of selected acridone alkaloids against various human cancer cell lines.

| Alkaloid/Derivative | Cancer Cell Line | IC50 Value (µM or µg/mL) | Reference |

| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [2] |

| Normelicopidine | LNCaP (Prostate) | 21.1 µg/mL | [2] |

| Citbismine-E | HL-60 (Leukemia) | Potent, dose-dependent | [9] |

| AC26 | U-87 (Glioma, sensitive) | Data available | [11] |

| AC26 | T-98 (Glioma, resistant) | Data available | [11] |

| Glyfoline Congeners | HL-60 (Leukemia) | SAR study performed | [12] |

1.2.1. Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cell Plating: Seed cancer cells (e.g., U-87, T-98) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the acridone derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[11]

-

1.2.2. MTT Assay for Cell Proliferation

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating & Treatment: Follow the same initial steps as the SRB assay.

-

MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength between 540 and 570 nm.

-

Analysis: Determine cell viability and calculate the IC50 value.[8]

-

Several acridone alkaloids induce cancer cell death via apoptosis. Citbismine-E, for instance, triggers apoptosis in HL-60 leukemia cells through a pathway involving reactive oxygen species (ROS).[9]

Antimicrobial and Antifungal Screening

Acridone derivatives have demonstrated significant potential as antimicrobial and antifungal agents, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar diffusion assay.

| Derivative | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |

| N10-acetyl-3,4-dimethylacridone | Pseudomonas aeruginosa | 400 mg/mL | 35 | [14] |

| N10-acetyl-3,4-dimethylacridone | Escherichia coli | 400 mg/mL | 26 | [14] |

| N10-acetyl-3,4-dimethylacridone | Staphylococcus aureus | 400 mg/mL | 19 | [14] |

| N10-acetyl-3,4-dimethylacridone | Candida albicans | 400 mg/mL | 20 | [14] |

| Substituted 9-acridones | S. aureus, B. subtilis, E. coli | - | Good activity reported | [15] |

This method is widely used to screen compounds for antimicrobial activity.

-

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the agent is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the agent's activity.

-

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar using a sterile swab.

-

Well Creation: Aseptically punch wells (e.g., 6-8 mm in diameter) into the agar plates.

-

Compound Loading: Add a defined volume of the acridone derivative solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. A solvent control and a standard antibiotic (e.g., gentamicin, ketoconazole) should be included.[13][14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

-

Antiviral Activity Screening

Synthetic and natural acridones have shown promise as antiviral agents, particularly against herpesviruses.[16][17] Their mechanism often involves targeting late stages of the viral replication cycle.

Novel synthetic acridones have been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV) after the virus has entered the host cell.[16] The mechanism does not prevent viral DNA synthesis but rather interferes with the subsequent maturation and assembly of new viral particles.

-

Blockade of Viral DNA Maturation: One prototype inhibitor, 5-chloro-1,3-dihydroxy acridone, blocks the cleavage and packaging of newly synthesized viral DNA into capsids, leading to an abnormal accumulation of immature capsids.[16][17]

-

Inhibition of Viral Assembly: A regioisomer, 7-chloro-1,3-dihydroxy acridone, acts at an even later stage, blocking the final assembly of mature virions.[16][17]

Other Pharmacological Activities

The structural versatility of acridone alkaloids lends them to other important biological activities, including antimalarial and anti-inflammatory effects.

Several acridone alkaloids isolated from Zanthoxylum simulans have been tested for activity against the malaria parasite, Plasmodium falciparum.

| Alkaloid | P. falciparum Strain | IC50 Value (µg/mL) | Reference |

| Normelicopidine | Dd2 (chloroquine-resistant) | 18.9 | [2] |

| All 5 tested alkaloids | 3D7 (chloroquine-sensitive) | 18-42 | [2] |

| All 5 tested alkaloids | Dd2 (chloroquine-resistant) | 18-42 | [2] |

Alkaloids are a well-established class of natural products with anti-inflammatory properties.[5][18] Screening for these effects often involves in vivo models.

-

Experimental Model: Carrageenan-Induced Paw Edema This is a classic and widely used model for evaluating acute inflammation.[5]

-

Animal Model: Typically performed in rats or mice.

-

Procedure: A baseline paw volume is measured. The test animals are pre-treated orally or intraperitoneally with the acridone compound. After a set time, a phlogistic agent (carrageenan) is injected into the sub-plantar region of the paw.

-

Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

-

This guide highlights the systematic approach required for the pharmacological screening of novel acridone alkaloids. By employing a battery of standardized assays, presenting data clearly, and investigating mechanisms of action, researchers can effectively evaluate the therapeutic potential of this promising class of natural products.

References

- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]

- 2. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Antitumour Properties of Acridone Alkaloids on a Murine Lymphoma Cell Line | Anticancer Research [ar.iiarjournals.org]

- 9. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. baranlab.org [baranlab.org]

- 11. Study of Combinatorial Drug Synergy of Novel Acridone Derivatives With Temozolomide Using in-silico and in-vitro Methods in the Treatment of Drug-Resistant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. New acridone inhibitors of human herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Initial Cytotoxicity Screening of Acronycine and its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the initial cytotoxicity screening of acronycine and its derivatives, compounds that have shown promise in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these potential anticancer agents.

Introduction to Acronycine and its Derivatives

Acronycine is a naturally occurring acridone alkaloid that has demonstrated a broad spectrum of activity against solid tumors.[1][2] However, its clinical application has been limited by its moderate potency.[1][2] This has led to the development of numerous derivatives, such as S23906-1, a diester derivative of 1,2-dihydrobenzo[b]acronycine, which has shown significantly greater potency.[1][3] The mechanism of action for these compounds is primarily linked to their ability to interact with DNA and induce cell cycle arrest and apoptosis.[1][2][3]

Cytotoxicity Data

The cytotoxic activity of acronycine and its derivatives has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data on their potency.

| Compound/Derivative | Cell Line | Assay Type | IC50/EC50 | Relative Potency | Reference |

| S23906-1 | Six tumor cell lines | Proliferation Assay | - | 20-fold more potent than acronycine | [3] |

| S23906-1 | HT29 (human colon carcinoma) | Clonogenic Assay | - | 100-fold more potent than acronycine | [3] |

| 2-nitroacronycine (2) | L1210 (leukemia) | Proliferation Assay | - | 300-fold more potent than acronycine | [4] |

| 2-oxo-1,2-dihydroacronycine oxime (7) | L1210 (leukemia) | Proliferation Assay | - | 10-fold more potent than acronycine | [4] |

| Buxifoliadine E | LNCaP (prostate cancer) | WST-8 Assay | - | Most potent among 10 tested acridones | [5] |

| Buxifoliadine E | HepG2 (hepatoblastoma) | WST-8 Assay | Most potent against this cell line | - | [5] |

| Chalcone-acridine hybrid 1C | A2058, BLM (melanoma) | - | 10 µmol/L (A2058), 20 µmol/L (BLM) | - | [6] |

| Imidazoacridinone derivatives | L1210 (leukemia) | - | 0.01 to 0.9 µg/ml (EC50 and EC90) | - | [7] |

Experimental Protocols

This section details the methodologies for key experiments used in the cytotoxicity screening of acronycine derivatives.

Cell Culture and Proliferation Assays

-

Cell Lines: A variety of cancer cell lines are used, including but not limited to, HT29 (colon), L1210 (leukemia), A2058 and BLM (melanoma), and HepG2 (hepatoblastoma).[3][4][5][6]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Proliferation/Cytotoxicity Assays:

-

Clonogenic Assay: This assay assesses the ability of single cells to form colonies. Cells are seeded at a low density, treated with the compound for a specific duration, and then allowed to grow for a period to form colonies. Colonies are then fixed, stained, and counted to determine the surviving fraction.[3]

-

WST-8 Assay: This is a colorimetric assay to determine cell viability. Cells are incubated with the compound, and then a water-soluble tetrazolium salt (WST-8) is added. The amount of formazan dye produced, which is directly proportional to the number of living cells, is measured using a microplate reader.[5]

-

Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with the compound and BrdU. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody and a colorimetric or fluorometric substrate.[3]

-

Cell Cycle Analysis

-

Method: Flow cytometry is the primary method for analyzing the cell cycle distribution.

-

Protocol:

-

Cells are treated with the acronycine derivative for various time points.

-

Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A to remove RNA.

-

Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][8]

-

Apoptosis Assays

-

Annexin-V Staining: This is a common method to detect early apoptosis.

-

Protocol:

-

Treated and untreated cells are harvested and washed.

-

Cells are resuspended in a binding buffer.

-

Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., PI) are added to the cells.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.[3]

-

-

Cytochrome c Release: This assay detects the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

-

Protocol:

-

Cytosolic fractions are prepared from treated cells.

-

The presence of cytochrome c in the cytosolic fraction is determined by Western blotting or flow cytometry using a specific antibody.[6]

-

-

Caspase Activity Assays: The activation of caspases, particularly caspase-3/7, is a hallmark of apoptosis.

-

Protocol:

-

Cell lysates are prepared from treated cells.

-

A luminogenic or fluorogenic substrate for caspase-3/7 is added to the lysates.

-

The resulting signal, which is proportional to caspase activity, is measured.[6]

-

Mechanism of Action

The cytotoxic effects of acronycine and its derivatives are attributed to their ability to induce cell cycle arrest and apoptosis through various molecular mechanisms.

DNA Interaction and Damage

Several acronycine derivatives, particularly those in the benzo[b]acronycine series, are believed to exert their cytotoxic effects by forming covalent adducts with DNA.[1][2] This interaction involves the monoalkylation of the 2-amino group of guanine residues in the minor groove of the DNA double helix.[1][2] This DNA damage can subsequently trigger cell cycle arrest and apoptosis.[6]

Cell Cycle Arrest

Acronycine derivatives have been shown to induce cell cycle arrest at different phases. For instance, S23906-1 can cause a reversible arrest in the G2/M phase at lower concentrations (≤1 µM) and an irreversible arrest in the S phase at higher concentrations (≥2.5 µM) in HT29 cells.[3] This S-phase arrest is preceded by an inhibition of DNA synthesis and a significant increase in the level of cyclin E protein, which is not complexed with Cdk2.[3] Other acridine derivatives have also been reported to induce G2/M phase arrest, which is often associated with the modulation of cell cycle-associated proteins like cyclin B1, p21, and Chk1.[6][8]

Caption: G2/M cell cycle arrest induced by acronycine derivatives.

Apoptosis Induction

The induction of apoptosis is a key mechanism of cytotoxicity for acronycine derivatives. This process can be initiated through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is characterized by mitochondrial dysfunction, including a decrease in mitochondrial membrane potential, an increase in the Bax/Bcl-xL ratio, and the release of cytochrome c into the cytosol.[6] Released cytochrome c then activates caspase-3/7, leading to the execution of apoptosis.[6]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in regulating apoptosis. Increased phosphorylation of p38 and JNK, which are pro-apoptotic, and modulation of Erk1/2 signaling have been observed in cells treated with acridine derivatives.[5][6] For example, the acridone alkaloid buxifoliadine E has been shown to induce apoptosis by inhibiting the Erk pathway.[5]

Caption: Apoptosis signaling pathway activated by acronycine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cytotoxicity screening of an acronycine derivative.

Caption: General workflow for initial cytotoxicity screening.

References

- 1. [Structure activity relationships and mechanism of action of antitumor benzo[b]acronycine antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of acronycine derivatives modified at the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of pyranophenanthridine analogues of fagaronine and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Acronycidine: A Technical Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acronycidine, a naturally occurring acridine alkaloid, and its synthetic derivatives have emerged as promising candidates in the landscape of anticancer drug discovery. This technical guide provides an in-depth analysis of the core mechanisms underpinning the anticancer activity of this compound and its analogues, with a particular focus on the potent derivative S23906-1. This document details the compound's impact on cell cycle progression, DNA integrity, and key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction

This compound belongs to the pyranoacridone class of alkaloids. While the parent compound exhibits moderate anticancer activity, its synthetic derivatives, notably S23906-1 (a diester derivative of 1,2-dihydrobenzo[b]acronycine), have demonstrated significantly enhanced potency against a range of cancer cell lines.[1][2] These compounds have shown efficacy in preclinical in vivo models, including aggressive orthotopic models of human lung, ovarian, and colon cancers, with activity comparable or superior to some clinically used anticancer drugs.[2] This guide explores the multifaceted mechanisms of action that contribute to the anticancer effects of this compound and its derivatives.

Mechanism of Action

The anticancer activity of this compound derivatives is attributed to a combination of mechanisms, primarily involving DNA damage, cell cycle arrest, and the induction of apoptosis.

DNA Alkylation

A key mechanism of action for this compound derivatives is their ability to act as DNA alkylating agents.[2][3] The activity of these compounds has been correlated with their capacity to form covalent adducts with DNA. This interaction typically involves a reaction between the benzylic position of the drug and the N-2 amino group of guanine residues in the minor groove of the DNA helix.[3] This DNA alkylation is thought to be a critical step in initiating the cascade of events leading to cell death.[2][4]

Cell Cycle Arrest

This compound derivatives, particularly S23906-1, have been shown to induce potent cell cycle arrest. At lower concentrations (around 1 µM and below), S23906-1 induces a partially reversible arrest in the G2/M phase of the cell cycle.[1] However, at higher concentrations (2.5 µM and above), it causes an irreversible arrest in the S phase.[1] This S phase arrest is preceded by a complete inhibition of DNA synthesis, as evidenced by the prevention of bromodeoxyuridine (BrdU) incorporation.[1]

A unique aspect of the mechanism of S23906-1 is its effect on cyclin E. Treatment with S23906-1 leads to a significant increase in the protein levels of cyclin E, without affecting other cyclins such as D1, D2, D3, or A.[1] Interestingly, this overexpressed cyclin E is not found in a complex with its typical partner, cyclin-dependent kinase 2 (Cdk2).[1] This disruption of the cyclin E-Cdk2 complex is a key factor in the observed S phase arrest.

Induction of Apoptosis

The cell cycle arrest induced by this compound derivatives is followed by the initiation of apoptosis, or programmed cell death.[1][2] This has been quantified using methods such as Annexin-V labeling, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[1] The induction of apoptosis is a crucial endpoint for the efficacy of many anticancer agents.

Modulation of Signaling Pathways

Emerging evidence suggests that acridine derivatives, the broader class to which this compound belongs, can modulate various signaling pathways involved in cell proliferation, survival, and death. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cellular responses to a wide range of stimuli.[5] In some contexts, activation of JNK and p38 promotes apoptosis, while the ERK pathway is often associated with cell survival.[5] Chalcone-acridine hybrids, for instance, have been shown to increase the phosphorylation of Erk1/2, p38, and JNK in melanoma cells, contributing to their antiproliferative effects.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the anticancer activity of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Acronycine Derivative S23906-1

| Cell Line | Cancer Type | IC50 (µM) | Fold Potency Increase (vs. Acronycine) | Reference |

| HT29 | Human Colon Carcinoma | Not specified | 100-fold more sensitive | [1] |

| Six Tumor Cell Lines (unspecified) | Various | Not specified | 20-fold more potent | [1] |

Table 2: Cell Cycle Effects of S23906-1 on HT29 Cells

| Concentration | Effect | Reference |

| ≤ 1 µM | Partially reversible arrest in G2+M | [1] |

| ≥ 2.5 µM | Irreversible arrest in S phase | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer effects of this compound and its derivatives.

Cell Viability and Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.

-

Cell Seeding: Cancer cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the this compound compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 1 to 3 weeks, depending on the doubling time of the cell line, to allow for colony formation. The medium may be changed every 2-3 days.

-

Fixation and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with a solution such as 10% formalin or a methanol/acetic acid mixture. After fixation, the colonies are stained with a solution of crystal violet (e.g., 0.5% w/v in methanol).

-

Colony Counting: The plates are washed to remove excess stain and allowed to dry. Colonies containing at least 50 cells are counted.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated.

-

PE = (number of colonies formed / number of cells seeded) x 100%

-

SF = (number of colonies formed after treatment) / (number of cells seeded x PE)

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Cells are seeded and treated with the this compound compound for the desired time. Both adherent and suspension cells are harvested.

-

Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of the cells.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. Cells in G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is then quantified.

Apoptosis Detection by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Following treatment with the this compound compound, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands can be quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control such as β-actin or GAPDH.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of action for this compound derivatives.

Caption: General modulation of MAPK pathways by acridine compounds.

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

This compound and its derivatives, particularly S23906-1, represent a promising class of anticancer agents with a multifaceted mechanism of action. Their ability to induce DNA damage, disrupt cell cycle progression through a unique modulation of cyclin E, and trigger apoptosis underscores their therapeutic potential. The in vivo efficacy of these compounds in preclinical models further strengthens the rationale for their continued development.

Future research should focus on several key areas. A broader screening of this compound derivatives against a diverse panel of cancer cell lines is needed to identify the most potent and selective compounds. Further elucidation of the specific downstream effectors in the signaling pathways modulated by these compounds will provide a more complete understanding of their mechanism of action. Finally, comprehensive preclinical toxicology and pharmacokinetic studies are essential to advance the most promising candidates toward clinical trials. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to advancing the development of this important class of potential anticancer drugs.

References

- 1. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclin E-cyclin-dependent kinase 2 complex formation and activity is associated with cell cycle arrest and withdrawal in oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Diversity and Therapeutic Potential of Acronycidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acronycidine, a naturally occurring acridone alkaloid, has long been a subject of interest in medicinal chemistry due to the broad-spectrum antitumor properties exhibited by its close relative, acronycine.[1][2] Isolated from the bark of Acronychia baueri, acronycine displayed promising activity against a wide range of solid tumors. However, its clinical development was hindered by moderate potency and poor water solubility.[3] This has spurred extensive research into the synthesis and evaluation of this compound and acronycine analogs to identify derivatives with improved pharmacological profiles. This guide provides an in-depth exploration of the chemical diversity of these analogs, their synthesis, biological activities, and mechanisms of action.

Chemical Diversity of this compound Analogs

The core structure of this compound, a pyrano[2,3-c]acridin-7-one, serves as a versatile scaffold for chemical modification. The exploration of its chemical space has led to the development of several distinct classes of analogs, each designed to enhance potency, selectivity, or physicochemical properties.

-

Benzo-fused Analogs: A significant strategy involves the linear fusion of an additional benzene ring to the acridone skeleton, creating benzo[b]- and benzo[c]pyranoacridinones.[4][5] These modifications aim to enhance DNA intercalating properties by extending the planar aromatic system.

-

Dimeric Analogs: Researchers have synthesized dimeric forms of benzo[b]pyranoacridin-7-one analogs, connected by alkyl ether linkages of varying lengths.[6] This approach investigates the effect of bivalency on target binding and cytotoxic activity.

-

Thioacridone Analogs: The replacement of the carbonyl oxygen with sulfur to create thioacridone derivatives represents another key modification.[7] These compounds were designed to act as potential DNA intercalating agents with altered electronic and binding properties.[7]

-

Pyran Ring Modifications: The 1,2-double bond of the pyran ring is a common site for modification. Oxidation to form (+/-)-cis-diols, followed by acylation, yields 1,2-diacyloxy-1,2-dihydroacronycine derivatives, which have shown significant cytotoxic potential.[3][4]

-

Heterocyclic and Acyclic Substitutions: A wide array of analogs has been generated by introducing various substituents on the acridone core, including amino, hydroxyl, and chloro groups, to modulate the molecule's electronic properties and biological activity.[2]

The following workflow illustrates the general process of developing and evaluating new this compound analogs.

Caption: General workflow for the discovery and development of this compound analogs.

Synthesis and Experimental Protocols

The synthesis of acridone alkaloids and their analogs has been achieved through various strategies. A flexible and efficient modern approach involves a three-step process starting from commercially available materials.[1][3]

General Synthesis of the Acridone Core

A modular strategy for synthesizing the tetracyclic acridone core involves:

-

Condensation: Reaction of commercially available anthranilic acid and phenol derivatives.[1]

-

Cyclization: An acid-mediated cyclization to form the fundamental acridone structure.[4]

-

Regioselective Annulation: Further reactions to build the pyran or other heterocyclic rings onto the acridone core.[1]

Example Protocol: Synthesis of Benzo[b]pyrano[3,2-h]acridin-7-one (A Benzo[b]acronycine Analog)[5]

This synthesis is achieved in three main steps starting from 3-amino-2-naphthalenecarboxylic acid.

-

Step 1: Condensation: 3-amino-2-naphthalenecarboxylic acid is condensed with a suitable methoxy-dimethyl-benzopyran amine derivative.

-

Step 2: Cyclization: The resulting intermediate undergoes acid-mediated cyclization to yield the core 6-methoxy-3,3,14-trimethyl-3,14-dihydro-7H-benzo[b]pyrano[3,2-h]acridin-7-one structure.

-

Step 3: Pyran Ring Modification (Optional): The product from Step 2 can undergo catalytic osmic oxidation to produce a 1,2-dihydroxy derivative, which can then be acylated to yield various ester and diester analogs.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The cytotoxic activity of synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

-

Cell Seeding: Cancer cell lines (e.g., human A-375 melanoma, MCF-7 breast cancer) are seeded into 96-well plates and incubated to allow for cell attachment.[8][9]

-

Compound Treatment: The cells' regular media is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 25, 50 µg/mL).[8][9] The plates are then incubated for a set period, typically 24 to 72 hours.[8]

-

MTT Addition: After incubation, MTT reagent is added to each well. Live cells with active mitochondrial reductases will convert the water-soluble MTT to insoluble formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[8]

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]

Biological Activity and Structure-Activity Relationships (SAR)

The evaluation of various this compound analogs against different cancer cell lines has generated a wealth of data, allowing for the elucidation of key structure-activity relationships.

| Compound Class / Analog Name | Cell Line | Activity (IC50) | Key Structural Feature | Reference |

| Benzo[c]acronycine Analogs | L1210 | Similar to Acronycine | Fused benzene ring at [c] position | [4] |

| Thioacridone Analog (1) | HL-60 | 3.5 - 22 µg/mL | Thioacridone core, amino side chain | [7] |

| Dimeric Benzo[b]acronycine (n=5) | L1210 | More potent than Acronycine | Dimer with 5-carbon linker | [6] |

| Benzo[b]acronycine Diacetate (17) | L1210 | Significantly more cytotoxic than Acronycine | Fused benzene ring at [b] position, diacetate on pyran ring | [5] |

| Acridine Analog (33) | Haspin Kinase | <60 nM | Optimized acridine core | [10] |

Key SAR Insights:

-

Benzo-fusion: The addition of a linear fused aromatic ring, as in benzo[b]acronycine derivatives, significantly enhances cytotoxic activity compared to acronycine itself.[5]

-

Dimerization: Dimeric analogs connected by an optimal length alkyl chain (n=5) show greater potency than their monomeric counterparts, suggesting a possible interaction with two binding sites or an altered mechanism of action.[6]

-

Pyran Ring Saturation and Acylation: The introduction of diacetate groups on a saturated pyran ring, as seen in compound 17, leads to markedly increased antitumor activity.[5]

-

Side Chains: For thioacridone derivatives, the presence and nature of side chains, such as the N,N-diethylamine moiety, can significantly influence activity and even reverse multidrug resistance.[7][11]

Mechanism of Action

This compound analogs exert their anticancer effects through multiple mechanisms, often targeting fundamental cellular processes. The extended planar aromatic systems of many analogs facilitate DNA intercalation, while other modifications enable the inhibition of key enzymes involved in cell proliferation and survival.[2][7]

Caption: Proposed mechanisms of action for this compound analogs.

DNA Intercalation and Topoisomerase Inhibition

Many acridine and acridone derivatives function as DNA intercalators.[2] Their planar structure allows them to slip between the base pairs of the DNA double helix. This interaction can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[11] Furthermore, this binding can inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, which is a common mechanism for anticancer drugs.[11]

Kinase Inhibition

Recent studies have revealed that acridine-based compounds can act as potent inhibitors of various protein kinases.[2][10]

-

ERK/MAPK Pathway: Buxifoliadine E, an acridone alkaloid, has been shown to inhibit the ERK/MAPK signaling pathway.[12] This pathway is critical for cell proliferation and survival, and its inhibition can induce apoptosis in cancer cells. The alkaloid binds to the ATP-binding site of the Erk2 kinase, preventing its activation.[12]

-

Haspin and DYRK2: A high-throughput screen identified an acridine analog as a potent inhibitor of Haspin and DYRK2 kinases.[10] Haspin is essential for proper mitosis, making it an attractive target for oncology.[10]

The diagram below outlines the simplified ERK signaling pathway and the point of inhibition by certain acridone alkaloids.

Caption: Inhibition of the ERK/MAPK signaling pathway by acridone alkaloids.

Conclusion and Future Directions

The chemical scaffold of this compound has proven to be a remarkably fertile ground for the development of novel anticancer agents. The diverse library of analogs, from benzo-fused derivatives to complex dimers, has demonstrated that modifications to the core structure can lead to substantial improvements in cytotoxic potency and antitumor activity. Key strategies such as extending the aromatic system and functionalizing the pyran ring have yielded compounds with activity far exceeding that of the natural product.

The elucidation of multiple mechanisms of action, including DNA intercalation, topoisomerase inhibition, and kinase inhibition, highlights the polypharmacological potential of this compound class. Future research should focus on optimizing analogs for selectivity towards specific kinases or cancer-associated targets to develop more effective and less toxic therapeutics. The continued exploration of the this compound chemical space holds significant promise for delivering the next generation of acridone-based anticancer drugs.

References

- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and cytotoxic activity of acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one and naphtho[1,2-b][1,7] and [1,10]-phenanthrolin-7(14H)-one series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of dimeric analogs of acronycine in the benzo[b]pyrano[3,2-h]acridin-7-one series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and molecular modeling of novel thioacridone derivatives related to the anticancer alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anjs.edu.iq [anjs.edu.iq]

- 9. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Acronycidine: A Deep Dive into its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acronycidine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities. First identified in the mid-20th century, the study of this compound and its chemical relatives has contributed to the broader understanding of alkaloid biosynthesis and pharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and historical perspective of this compound, with a focus on the experimental details and data that are crucial for researchers in the field of natural product chemistry and drug discovery.

Discovery and Historical Perspective

This compound was first isolated in 1949 by F.N. Lahey and W.C. Thomas from the bark of the Australian tree Acronychia baueri Schott, a species belonging to the Rutaceae family. In the same study, they also reported the isolation of three other alkaloids: melicopine, melicopidine, and the novel acronycine.[1] Interestingly, this compound, along with melicopine and melicopidine, had been previously found in Melicope fareana.[1] The leaves of Acronychia baueri were found to contain a fifth alkaloid, melicopicine, which is also present in Melicope fareana.[1]

The initial characterization of this compound established its molecular formula as C₁₅H₁₅NO₅ and a melting point of 136.5-7.5°C.[2] Structurally, this compound is 4,5,7,8-tetramethoxyfuro[2,3-b]quinoline. This discovery was part of a broader effort in the mid-20th century to explore the rich chemical diversity of the Australian flora, which led to the identification of numerous novel bioactive compounds.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₅ | [2] |

| Molecular Weight | 289.28 g/mol | |

| Melting Point | 136.5-7.5 °C | [2] |

| Appearance | Colorless needles | [2] |

| UV λmax (in EtOH) | 249, 305, 317, 330 nm | |

| IR (KBr, cm⁻¹) | Data not available in searched literature | |

| ¹H NMR (CDCl₃, δ) | Data not available in searched literature | |

| ¹³C NMR (CDCl₃, δ) | Data not available in searched literature | |

| Mass Spectrum (m/z) | Data not available in searched literature |

Note: Specific spectroscopic data for this compound could not be located in the extensively searched literature. The UV data is representative of the furoquinoline alkaloid class.

Experimental Protocols

Isolation of this compound from Acronychia baueri Bark

The following is a generalized protocol based on the initial report by Lahey and Thomas in 1949 and common alkaloid extraction techniques of that era.

Objective: To isolate this compound from the dried and milled bark of Acronychia baueri.

Materials:

-

Dried and milled bark of Acronychia baueri

-

Methanol

-

Chloroform

-

Diethyl ether

-

Aqueous sulfuric acid (5%)

-

Aqueous sodium hydroxide (10%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Glassware for extraction (Soxhlet apparatus or large percolator), filtration, and evaporation.

-

Rotary evaporator

Procedure:

-

Extraction: The powdered bark is exhaustively extracted with methanol in a Soxhlet apparatus or by percolation for 48-72 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Partitioning:

-

The crude residue is dissolved in a minimal amount of chloroform and then treated with 5% aqueous sulfuric acid.

-

The mixture is shaken vigorously in a separatory funnel. The acidic aqueous layer, containing the protonated alkaloids, is separated.

-

The chloroform layer, containing neutral and acidic compounds, is discarded.

-

The acidic aqueous layer is then made alkaline (pH 9-10) by the slow addition of 10% aqueous sodium hydroxide.

-

The alkaline solution is then extracted multiple times with chloroform to recover the free alkaloids.

-

-

Purification:

-

The combined chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid mixture.

-

The crude alkaloid mixture is then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound corresponding to this compound are combined.

-

-

Crystallization: The combined fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., ethanol or a mixture of chloroform and diethyl ether) to yield pure, colorless needles of this compound.

Synthesis of Furoquinoline Alkaloids

A specific total synthesis for this compound has not been prominently reported in the surveyed chemical literature. However, general synthetic strategies for the furo[2,3-b]quinoline core are well-established. One common approach involves the construction of a 4-hydroxy-2-quinolone intermediate, followed by the annulation of the furan ring.

A representative synthesis of a furoquinoline alkaloid, dictamnine, proceeds via the Conrad-Limpach reaction to form the quinolone core, followed by steps to introduce the necessary functionality for furan ring formation.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, the broader class of furoquinoline alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities.[3]

The mechanism of action for many furoquinoline alkaloids is believed to involve the intercalation of their planar aromatic ring system into DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Some furoquinoline alkaloids have also been shown to inhibit topoisomerase enzymes, which are critical for managing DNA topology during cellular processes.

Conclusion

This compound, a furoquinoline alkaloid from Acronychia baueri, represents an early discovery in the exploration of Australian natural products. While its initial isolation and basic characterization were reported in the mid-20th century, a comprehensive understanding of its specific biological activities and mechanisms of action remains an area for further investigation. The established synthetic routes for the furoquinoline scaffold provide a foundation for the potential synthesis of this compound and its analogs, which could facilitate more detailed pharmacological studies. This guide serves as a foundational resource for researchers interested in the rich history and chemistry of this class of natural products.

References

Navigating the Antitumor Potential of Acronycine and its Analogs: A Technical Guide